molecular formula C25H38O7 B1512282 (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 1092716-44-3

(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

Cat. No. B1512282
CAS RN: 1092716-44-3
M. Wt: 450.6 g/mol
InChI Key: FOGQBCWWWLNSOK-ZEUMIXTGSA-N
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Description

This compound belongs to the class of organic compounds known as delta valerolactones . These are cyclic organic compounds containing an oxan-2-one moiety .


Synthesis Analysis

The synthesis of this compound involves the use of (2S)-2-Methyl-butanoic Acid (1S,3S,7S,8S,8aR)-3- [ [ (1,1-DiMethylethyl)diMethylsilyl]oxy]-8- [2- [ (2R,4R)-4- [ [ (1,1-diMethylethyl)diMethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-7-Methyl-1-naphthalenyl Ester .


Molecular Structure Analysis

The molecular formula of this compound is C26H41O9P . It has an average mass of 528.572 Da and a monoisotopic mass of 528.248840 Da . It has 8 defined stereocentres .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 559.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has an enthalpy of vaporization of 96.7±6.0 kJ/mol and a flash point of 185.3±23.6 °C . The index of refraction is 1.532 . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

Scientific Research Applications

Synthesis and Optical Properties

One study involves the synthesis of a fluorescent probe for β-amyloids, demonstrating the application of complex organic molecules in molecular diagnostics, specifically for Alzheimer’s disease. This research showcases the potential of such compounds in developing diagnostic tools due to their binding affinities and optical properties (Huan-bao Fa et al., 2015).

Polyketides from Fungi

Another study focuses on the isolation of new polyketides from desert endophytic fungus, indicating the role of complex organic molecules in the exploration of natural products for potential bioactive compounds. This research underscores the importance of such compounds in discovering new natural products with potential applications in drug discovery, albeit not directly related to drug use or dosage (L. Y. Li et al., 2018).

Antimicrobial Metabolites

Research on antimicrobial metabolites from aquatic fungus highlights the discovery of new molecules with potential antimicrobial properties. Studies like this emphasize the significance of complex organic compounds in the search for new antimicrobial agents (R. Sun et al., 2011).

Mechanism of Action

This compound acts as an anti-hypercholesterolemic agent . It inhibits the production of mevalonate, a critical compound in the production of cholesterol and isoprenoids . This compound also inhibits the isoprenylation of Ras and Rho family GTPases .

properties

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-hydroperoxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3/t15-,17+,18+,19-,20-,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGQBCWWWLNSOK-ZEUMIXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857827
Record name (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092716-44-3
Record name (1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Reactant of Route 2
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Reactant of Route 3
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Reactant of Route 4
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Reactant of Route 5
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Reactant of Route 6
(1S,3S,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate

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